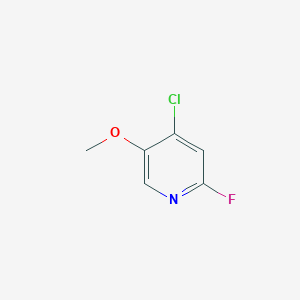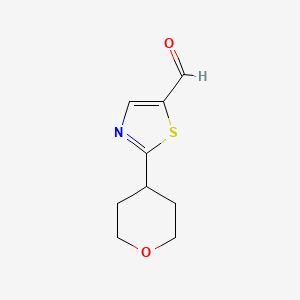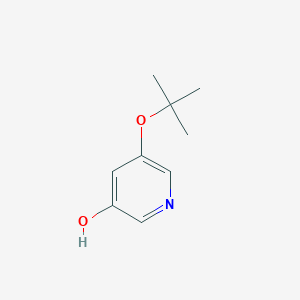
5-(Tert-butoxy)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butoxy)pyridin-3-OL est un composé organique qui présente un cycle pyridine substitué par un groupe tert-butoxy en position 5 et un groupe hydroxyle en position 3.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de 5-(Tert-butoxy)pyridin-3-OL implique généralement l'introduction du groupe tert-butoxy et du groupe hydroxyle sur le cycle pyridine. Une méthode courante consiste à utiliser de l'hydroperoxyde de tert-butyle comme réactif en présence d'un catalyseur pour introduire le groupe tert-butoxy. Le groupe hydroxyle peut être introduit par une réaction d'hydroxylation utilisant des agents oxydants appropriés.
Méthodes de Production Industrielle
La production industrielle de this compound peut impliquer des procédés chimiques à grande échelle qui optimisent le rendement et la pureté. Ces procédés utilisent souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité constante du composé.
Analyse Des Réactions Chimiques
Types de Réactions
5-(Tert-butoxy)pyridin-3-OL peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou modifier le groupe tert-butoxy.
Substitution : Le groupe tert-butoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles en présence d'un catalyseur.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes de pyridine, tandis que la réduction peut produire des dérivés de pyridine désoxygénés.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurale avec des molécules biologiquement actives.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
5. Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe tert-butoxy et le groupe hydroxyle peuvent participer à la liaison hydrogène et à d'autres interactions qui modulent l'activité de ces cibles. Les voies spécifiques impliquées dépendent du contexte de son utilisation, comme l'inhibition enzymatique ou l'activation des récepteurs.
Applications De Recherche Scientifique
5-(Tert-butoxy)pyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Tert-butoxy)pyridin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group and hydroxyl group can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Composés Similaires
5-(Tert-butyl)pyridin-3-OL : Structure similaire mais avec un groupe tert-butyle au lieu de tert-butoxy.
3-Hydroxypyridine : Manque le groupe tert-butoxy, ce qui le rend moins volumineux et potentiellement moins sélectif dans ses interactions.
5-(Méthoxy)pyridin-3-OL : Contient un groupe méthoxy au lieu de tert-butoxy, ce qui peut modifier sa réactivité et ses interactions.
Unicité
5-(Tert-butoxy)pyridin-3-OL est unique en raison de la présence à la fois du groupe tert-butoxy et du groupe hydroxyle, qui confèrent des propriétés stériques et électroniques spécifiques. Ces propriétés peuvent améliorer sa sélectivité et son efficacité dans diverses applications par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxy]pyridin-3-ol |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8-4-7(11)5-10-6-8/h4-6,11H,1-3H3 |
Clé InChI |
ODGHHNUOQKJGQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CN=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


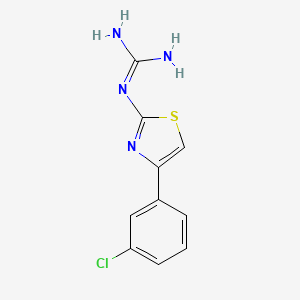
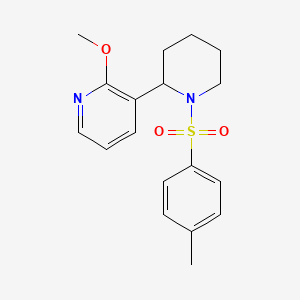
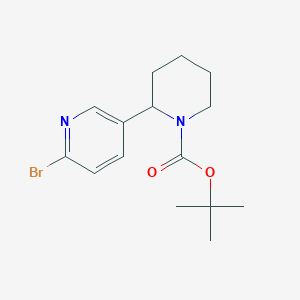
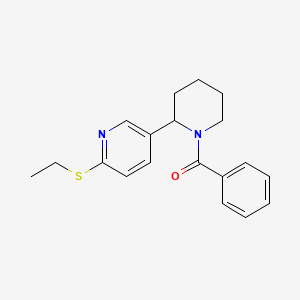



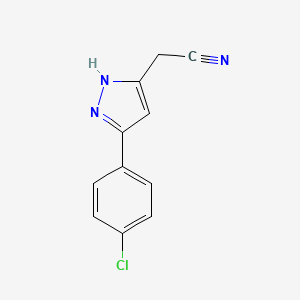

![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
